(2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide
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Overview
Description
(E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which consists of a carbonyl group (C=O) bonded to a hydrazine (NH-NH2) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzenesulfonylhydrazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide: is similar to other hydrazides such as:
Uniqueness
The uniqueness of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 4-chlorophenyl and 4-methylphenyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other hydrazides.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-12-2-9-15(10-3-12)23(21,22)19-18-16(20)11-6-13-4-7-14(17)8-5-13/h2-11,19H,1H3,(H,18,20)/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYHABGSRFUOAL-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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